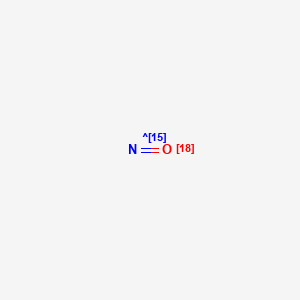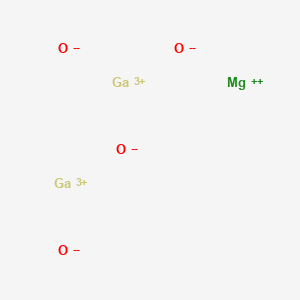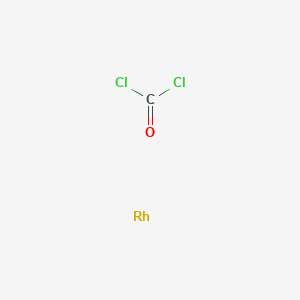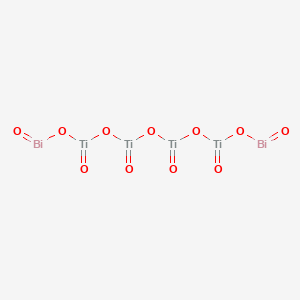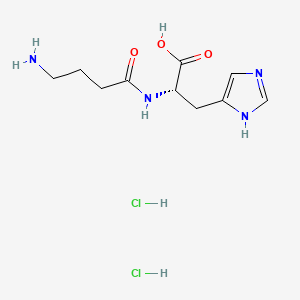
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1807885-26-2 . It has a molecular weight of 313.18 . The compound is typically stored at 4 degrees Celsius and has a physical form of oil .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.18 . It is stored at 4 degrees Celsius and has a physical form of oil .Applications De Recherche Scientifique
Corrosion Inhibition
Amino acids, including structures similar to (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, have been investigated for their corrosion inhibition properties. Novel amino acids based corrosion inhibitors have shown significant efficacy in protecting mild steel from corrosion, with some compounds demonstrating inhibition efficiency of up to 96.08% at low concentrations. These inhibitors act by adsorbing onto the metal surface, forming a protective film, and their adsorption behavior adheres to the Langmuir adsorption isotherm model. Theoretical and experimental studies, including electrochemical impedance, potentiodynamic polarization methods, and microscopy, support these findings (Srivastava et al., 2017).
Antifungal Tripeptides
Computational peptidology, assisted by conceptual density functional theory, has been applied to the study of new antifungal tripeptides, which include structures related to the compound . This approach helps in understanding the molecular properties and reactivity of these peptides, predicting their bioactivity, and aiding in drug design processes. The accurate prediction of pKa values and the identification of molecular active sites contribute valuable knowledge towards the development of effective antifungal agents (Flores-Holguín et al., 2019).
Molecular Interactions and Synthesis
The interaction of 1,2-diaminoimidazoles with ethoxymythelene-containing compounds, including those resembling the compound , has been studied, revealing pathways to various linked products and potential for further individualized substances. Such interactions and the resultant products have implications for synthesis methods and the development of novel compounds with potential applications in various fields (Vandyshev et al., 2015).
Neuroexcitant Analogues
Research into the enantioselective synthesis of neuroexcitant analogues, including those structurally related to (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, has been conducted. Such studies are crucial for understanding the synthesis pathways and potential applications of these compounds in neuroscience research and therapeutic development (Pajouhesh et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;;/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVIMVLCLRGBN-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | |
CAS RN |
1807885-26-2 |
Source


|
| Record name | (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



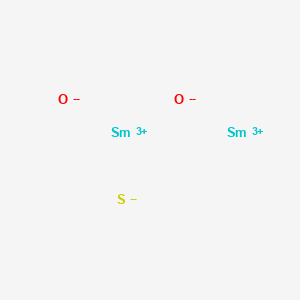
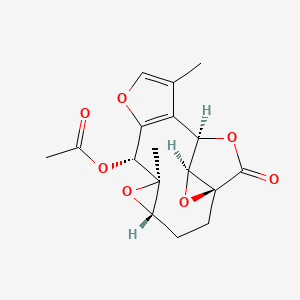

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)



